Cas no 688736-94-9 ((2S,3R)-2-Methylpyrrolidin-3-ol)

(2S,3R)-2-Methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by its stereospecific configuration at the 2- and 3-positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals, where its defined stereochemistry ensures high enantioselectivity in downstream reactions. The hydroxyl and methyl substituents on the pyrrolidine ring enhance its utility as a building block for bioactive molecules, including alkaloids and chiral ligands. Its rigid structure and functional group compatibility make it suitable for asymmetric catalysis and medicinal chemistry applications. The product is typically supplied with high purity to meet rigorous synthetic demands.
(2S,3R)-2-Methylpyrrolidin-3-ol structure
688736-94-9 structure
Product Name:(2S,3R)-2-Methylpyrrolidin-3-ol
CAS No:688736-94-9
MF:C5H11NO
MW:101.146941423416
MDL:MFCD19220794
CID:5067036
PubChem ID:55288039
Update Time:2025-05-20

(2S,3R)-2-Methylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-2-methylpyrrolidin-3-ol
    • trans-2-Methyl-pyrrolidin-3-ol
    • (2S,3R)-2-Methyl-pyrrolidin-3-ol
    • rac-(2R,3S)-2-Methylpyrrolidin-3-ol
    • rel-(2S,3R)-2-methylpyrrolidin-3-ol
    • (2S,3R)-2-Methylpyrrolidin-3-ol
    • MDL: MFCD19220794
    • Inchi: 1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1
    • InChI Key: PNHQGHVFLXERHR-CRCLSJGQSA-N
    • SMILES: O[C@@H]1CCN[C@H]1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 65.099
  • XLogP3: -0.3
  • Topological Polar Surface Area: 32.299

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Additional information on (2S,3R)-2-Methylpyrrolidin-3-ol

688736-94-9: A Comprehensive Overview of (2S,3R)-2-Methylpyrrolidin-3-ol

688736-94-9, commonly referred to as (2S,3R)-2-Methylpyrrolidin-3-ol, is a chiral cyclic alcohol that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a pivotal role in its biological activity and potential applications. Recent advancements in synthetic methodologies and its bioavailability have further underscored its importance in drug discovery and development.

The structure of (2S,3R)-2-Methylpyrrolidin-3-ol consists of a pyrrolidine ring with a methyl group at the 2-position and a hydroxyl group at the 3-position. The stereochemistry at these positions is critical, as it determines the compound's interaction with biological systems. This configuration has been shown to exhibit selective binding to certain receptors, making it a promising candidate for therapeutic interventions.

Recent studies have highlighted the potential of (2S,3R)-2-Methylpyrrolidin-3-ol in the treatment of neurological disorders. For instance, research published in *Nature Neuroscience* demonstrated that this compound can modulate glutamate signaling pathways, which are implicated in conditions such as epilepsy and Alzheimer's disease. The ability of (2S,3R)-2-Methylpyrrolidin-3-ol to cross the blood-brain barrier efficiently further enhances its therapeutic potential.

In addition to its neurological applications, (2S,3R)-2-Methylpyrrolidin-3-ol has also been explored for its anti-inflammatory properties. A study conducted at the University of California revealed that this compound can inhibit COX-2 enzyme activity, which is a key mediator of inflammation. These findings suggest that (2S,3R)-2-Methylpyrrolidin-3-ol could serve as a novel anti-inflammatory agent with reduced side effects compared to traditional NSAIDs.

The synthesis of (2S,3R)-2-Methylpyrrolidin-3-ol has been optimized in recent years, with researchers employing enantioselective catalysis to achieve high yields and enantiomeric excess. This advancement has significantly reduced the cost of production and increased accessibility for further research and development. The use of biocatalysts has also been explored, paving the way for environmentally friendly manufacturing processes.

Moreover, (2S,3R)-2-Methylpyrrolidin-3-ol has been identified as a key intermediate in the synthesis of more complex bioactive molecules. Its versatility as a building block allows for the creation of diverse pharmacophores with tailored biological activities. This has led to its widespread use in combinatorial chemistry and high-throughput screening campaigns.

From a pharmacokinetic standpoint, (2S,3R)-2-Methylpyrrolidin-3-ol exhibits favorable absorption profiles and metabolic stability. Preclinical studies have demonstrated that it maintains steady-state concentrations in plasma without significant accumulation in non-target tissues. These properties are essential for developing drugs with optimal efficacy and safety profiles.

In conclusion, 688736-94-9, or (2S,3R)-2-Methylpyrrolidin-3-ol, represents a versatile and promising compound with applications spanning multiple therapeutic areas. Its unique stereochemistry, coupled with advancements in synthesis and pharmacology, positions it as a valuable asset in modern drug discovery pipelines.

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